molecular formula C25H23ClN4O3S B11549876 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

Cat. No.: B11549876
M. Wt: 495.0 g/mol
InChI Key: SYNFBKRRCBPDBJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as trisodium citrate dihydrate, and solvents like aqueous ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H23ClN4O3S/c1-5-32-25(31)22-20(12-34-24-18(10-27)14(3)13(2)15(4)30-24)33-23(29)19(11-28)21(22)16-6-8-17(26)9-7-16/h6-9,21H,5,12,29H2,1-4H3

InChI Key

SYNFBKRRCBPDBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N

Origin of Product

United States

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